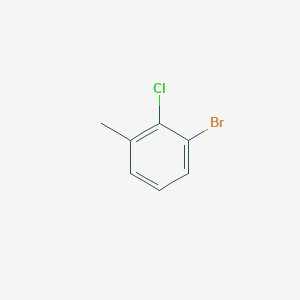1-Bromo-2-chloro-3-methylbenzene
CAS No.: 97329-43-6
Cat. No.: VC2050882
Molecular Formula: C7H6BrCl
Molecular Weight: 205.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97329-43-6 |
|---|---|
| Molecular Formula | C7H6BrCl |
| Molecular Weight | 205.48 g/mol |
| IUPAC Name | 1-bromo-2-chloro-3-methylbenzene |
| Standard InChI | InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 |
| Standard InChI Key | ZAUOWBCSUDVVQT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Br)Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)Br)Cl |
Introduction
Physical and Chemical Properties
1-Bromo-2-chloro-3-methylbenzene (CAS: 97329-43-6) has a molecular formula of C₇H₆BrCl and a molecular weight of 205.48 g/mol . This compound exists as a clear liquid at room temperature with specific physical properties outlined in Table 1.
Table 1: Physical and Chemical Properties of 1-Bromo-2-chloro-3-methylbenzene
The compound's structural characteristics, including the positions of its substituents, play a crucial role in determining its reactivity and applications. Its predicted collision cross section (CCS) values, which relate to its molecular shape and size, have been documented for various ionic forms, as shown in Table 2 .
Table 2: Predicted Collision Cross Section (CCS) Values for 1-Bromo-2-chloro-3-methylbenzene
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 204.94142 | 130.5 |
| [M+Na]⁺ | 226.92336 | 136.7 |
| [M+NH₄]⁺ | 221.96796 | 137.3 |
| [M+K]⁺ | 242.89730 | 134.9 |
| [M-H]⁻ | 202.92686 | 132.4 |
| [M+Na-2H]⁻ | 224.90881 | 136.1 |
| [M]⁺ | 203.93359 | 131.2 |
| [M]⁻ | 203.93469 | 131.2 |
Synthesis and Preparation Methods
Several synthetic routes exist for the preparation of 1-bromo-2-chloro-3-methylbenzene, with the most common methods involving halogenation reactions of appropriately substituted precursors.
Halogenation of 3-methylbenzene
One common synthetic route involves the sequential halogenation of 3-methylbenzene (m-xylene):
-
Chlorination of 3-methylbenzene to form 1-chloro-3-methylbenzene
-
Bromination of 1-chloro-3-methylbenzene to form 1-bromo-2-chloro-3-methylbenzene
This procedure typically employs halogenating agents such as chlorine and bromine gases, often in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃) .
Direct Halogenation Approach
Direct halogenation of 3-methylbenzene can also be performed using a mixture of bromine and chlorine gases under controlled conditions:
-
Reagents: Mixture of bromine and chlorine gases
-
Conditions: Elevated temperature in the presence of a catalyst such as iron(III) chloride
-
Control parameters: Temperature, pressure, and reaction time require precise control to ensure high yield and purity
Chemical Reactions and Reactivity
1-Bromo-2-chloro-3-methylbenzene undergoes various reactions typical of halogenated aromatic compounds, with reactivity patterns influenced by the electronic and steric effects of its substituents.
Nucleophilic Substitution Reactions
The compound can participate in nucleophilic substitution reactions, where the halogen atoms (particularly bromine) may be replaced by nucleophiles:
-
Reagents: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂⁻)
-
Conditions: Typically conducted in polar solvents like ethanol or water at elevated temperatures
-
Products: Substituted benzene derivatives where bromine or chlorine is replaced by the nucleophile
Electrophilic Substitution Reactions
The methyl group in 1-bromo-2-chloro-3-methylbenzene acts as an ortho/para-directing and activating group, while the halogen substituents are ortho/para-directing but deactivating. This creates a complex electronic situation that influences the regioselectivity of further substitution reactions:
-
Reagents: Electrophiles such as nitronium ions (NO₂⁺), sulfonium ions (SO₃H⁺), or acyl cations (RCO⁺)
-
Conditions: Often requires Lewis acid catalysts like aluminum chloride (AlCl₃)
-
Products: Substituted derivatives with the electrophile predominantly introduced at positions influenced by the directing effects of existing substituents
Oxidation Reactions
The methyl group can undergo oxidation reactions:
-
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
-
Conditions: Acidic or basic media at elevated temperatures
-
Products: Oxidized derivatives such as carboxylic acids or ketones
Applications and Uses
1-Bromo-2-chloro-3-methylbenzene serves as an important intermediate in various synthetic applications, particularly in organic chemistry and pharmaceutical development.
Organic Synthesis
The compound is primarily utilized as a building block in the synthesis of more complex organic molecules, serving as an important precursor in various transformations:
-
Intermediate in the preparation of pharmaceuticals
-
Precursor for agrochemicals and specialty chemicals
Scientific Research Applications
In scientific research, 1-bromo-2-chloro-3-methylbenzene finds diverse applications:
-
Used as a model compound in studies of halogenated aromatic hydrocarbons
-
Employed in materials science for the development of advanced materials
-
Utilized in studies investigating reaction mechanisms and synthetic methodologies
Industrial Applications
The compound has significant industrial relevance:
-
Production of specialty chemicals and intermediates
-
Component in the manufacture of flame retardants
Comparison with Related Compounds
Understanding the relationship between 1-bromo-2-chloro-3-methylbenzene and structurally similar compounds provides valuable insights into its unique properties and applications.
Table 3: Comparison with Related Halogenated Methylbenzenes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume